4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an allyloxybenzoyl group, a fluorophenyl group, a hydroxy group, and a pyridinylmethyl group attached to a pyrrolone ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the allyloxybenzoyl and fluorophenyl intermediates, which are then coupled with the pyrrolone core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The allyloxy group can be involved in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-(Allyloxy)benzoyl)-5-(3-fluorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe to study biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrrolone derivatives and molecules with similar functional groups. For example:
- 4-(4-Methoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- 4-(4-Ethoxybenzoyl)-5-(3-bromophenyl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Properties
CAS No. |
618074-08-1 |
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Molecular Formula |
C26H21FN2O4 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(4E)-5-(3-fluorophenyl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H21FN2O4/c1-2-13-33-21-10-8-18(9-11-21)24(30)22-23(19-6-3-7-20(27)14-19)29(26(32)25(22)31)16-17-5-4-12-28-15-17/h2-12,14-15,23,30H,1,13,16H2/b24-22+ |
InChI Key |
XSINKNRDAHGEID-ZNTNEXAZSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)F)/O |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)F)O |
Origin of Product |
United States |
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